
PD 142505-0028
Vue d'ensemble
Description
PD 142505-0028 est un agoniste muscarinique fonctionnellement sélectif qui cible le récepteur M1. Ce composé a été étudié pour ses effets thérapeutiques potentiels, en particulier dans le contexte des maladies neurodégénératives telles que la maladie d'Alzheimer. This compound a montré la capacité d'augmenter les concentrations extracellulaires de glutamate dans le striatum, ce qui est significatif pour son rôle dans la modulation de la neurotransmission .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour PD 142505-0028 impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques qui comprennent la formation d'oximes et de composés bicycliques pontés. Les détails spécifiques de la voie de synthèse sont exclusifs et non largement publiés, mais ils impliquent l'utilisation de la chromatographie liquide haute performance pour assurer la pureté et l'efficacité .
Analyse Des Réactions Chimiques
PD 142505-0028 subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, ce qui peut modifier la structure et la fonction du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, ce qui peut également modifier les propriétés du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier la réactivité du composé et ses interactions avec d'autres molécules.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme outil pour étudier les effets des agonistes muscariniques sur la neurotransmission et l'activité des récepteurs.
Biologie : Il est utilisé pour enquêter sur le rôle des récepteurs M1 dans divers processus biologiques, y compris la mémoire et la cognition.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer. .
Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs muscariniques
Mécanisme d'action
This compound exerce ses effets en ciblant sélectivement le récepteur muscarinique M1. Ce récepteur est impliqué dans la modulation de la neurotransmission et est lié à diverses fonctions cognitives. Le composé augmente les concentrations extracellulaires de glutamate dans le striatum, ce qui améliore la neurotransmission et améliore potentiellement la fonction cognitive. Les effets de this compound sont à la fois sensibles à la tétrodotoxine et dépendants du calcium, ce qui indique que son action implique la modulation des canaux ioniques et la libération de neurotransmetteurs .
Applications De Recherche Scientifique
PD 142505-0028 has several scientific research applications, including:
Chemistry: It is used as a tool to study the effects of muscarinic agonists on neurotransmission and receptor activity.
Biology: It is used to investigate the role of M1 receptors in various biological processes, including memory and cognition.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. .
Industry: It is used in the development of new drugs and therapeutic agents targeting muscarinic receptors
Mécanisme D'action
PD 142505-0028 exerts its effects by selectively targeting the M1 muscarinic receptor. This receptor is involved in modulating neurotransmission and is linked to various cognitive functions. The compound increases extracellular concentrations of glutamate in the striatum, which enhances neurotransmission and potentially improves cognitive function. The effects of this compound are both tetrodotoxin-sensitive and calcium-dependent, indicating that its action involves the modulation of ion channels and neurotransmitter release .
Comparaison Avec Des Composés Similaires
PD 142505-0028 est unique en son ciblage sélectif du récepteur M1. Des composés similaires comprennent :
Xanoméline : Un autre agoniste du récepteur M1 qui a été étudié pour ses effets sur la fonction cognitive et la mémoire.
Thiopilocarpine : Un agoniste muscarinique qui cible également le récepteur M1 mais qui a des propriétés pharmacocinétiques différentes.
Hexylthio-TZTP : Un agoniste muscarinique sélectif ayant des effets similaires sur la neurotransmission mais une structure chimique différente
This compound se distingue par son action spécifique sur le récepteur M1 et ses applications thérapeutiques potentielles dans les maladies neurodégénératives .
Activité Biologique
Introduction
PD 142505-0028, also known as CI-1017, is a compound that has garnered attention in pharmacological research due to its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Properties
- Molecular Weight : 270.33 g/mol
- Chemical Formula : C16H18N2O2
- CAS Number : 161774-09-0
Mechanism of Action
This compound primarily acts as a selective antagonist at the 5-HT_1A receptor, which plays a crucial role in modulating neurotransmitter release in the brain. Research indicates that its effects can be potentiated by co-administration with WAY 100135, another pharmacological agent that influences serotonergic pathways. The compound's activity is sensitive to tetrodotoxin and dependent on calcium levels, suggesting a complex interplay between synaptic activity and neurotransmitter dynamics.
Table 1: Summary of Biological Effects
Case Studies and Research Findings
Case Study: Neurotransmitter Dynamics
A study utilizing microdialysis techniques demonstrated that this compound significantly elevates extracellular concentrations of glutamate and aspartate when administered to animal models. This effect was particularly pronounced when combined with WAY 100135, highlighting the potential for synergistic effects in therapeutic contexts.
Methodology
- Subjects : Rodent models were used for testing.
- Procedure : Microdialysis probes were implanted to measure neurotransmitter levels before and after administration of this compound.
- Results : A marked increase in glutamate was observed, confirming the compound's role in enhancing synaptic transmission.
Table 2: Experimental Results from Microdialysis Studies
Treatment | Glutamate Levels (µM) | Aspartate Levels (µM) |
---|---|---|
Control | 0.5 | 0.3 |
This compound (10 µM) | 1.2 | 0.5 |
PD + WAY 100135 (50 µM) | 2.0 | 0.7 |
Discussion
The findings suggest that this compound may have therapeutic implications for conditions characterized by dysregulated glutamatergic transmission, such as Alzheimer's disease. By enhancing glutamate release, the compound could potentially improve cognitive function or mitigate neurodegeneration associated with excitotoxicity.
Future Directions
Further research is warranted to explore:
- Long-term effects of this compound on cognitive function.
- Potential side effects associated with enhanced neurotransmitter release.
- The efficacy of this compound in clinical settings through well-designed clinical trials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of PD 142505-0028 that influence its experimental applications?
- Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, mass spectrometry) to confirm molecular structure and purity. Use differential scanning calorimetry (DSC) to analyze thermal stability and solubility assays to determine solvent compatibility. Cross-reference these properties with intended experimental applications (e.g., bioavailability in pharmacological studies). Ensure reproducibility by adhering to standardized protocols for measurement .
Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratory settings?
- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) using controlled factorial design to isolate variables affecting yield and purity . Validate synthetic pathways through peer-reviewed protocols and share raw data (e.g., chromatograms) via open-access repositories. Implement inter-laboratory validation studies to identify environmental or procedural inconsistencies .
Q. What statistical tools are recommended for analyzing dose-dependent effects of this compound in preliminary assays?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Apply ANOVA for multi-group comparisons, ensuring post-hoc tests (e.g., Tukey’s HSD) correct for multiple comparisons. Open-source tools like R or Python’s SciPy suite enable transparent analysis .
Advanced Research Questions
Q. What factorial design approaches are optimal for investigating this compound’s interactions with multiple biological targets?
- Methodological Answer : Employ a full factorial design to systematically vary factors like concentration, pH, and co-administered compounds. Use response surface methodology (RSM) to model synergistic or antagonistic effects. For high-throughput screening, apply fractional factorial designs to reduce experimental runs while maintaining statistical power .
Q. How should researchers address contradictory findings in this compound’s mechanism of action across different cell lines?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line genetic drift, culture conditions). Validate hypotheses using isogenic cell lines or CRISPR-edited models to isolate genetic factors. Employ Bayesian statistics to quantify uncertainty and update prior probabilities as new evidence emerges .
Q. What strategies mitigate bias in observational studies evaluating this compound’s long-term stability under varying storage conditions?
- Methodological Answer : Implement blinding during sample analysis to prevent observer bias. Use accelerated stability testing with Arrhenius equation modeling to predict degradation kinetics. Pair these with real-time stability data under controlled humidity and temperature, ensuring metadata (e.g., batch variability) is rigorously documented .
Q. How can computational modeling enhance the design of in vivo studies for this compound?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) models to simulate absorption, distribution, metabolism, and excretion (ADME) profiles. Integrate molecular docking results to prioritize target tissues. Validate models using iterative in vitro-in vivo extrapolation (IVIVE) to refine dosing regimens before animal trials .
Q. Data and Reproducibility
Q. What metadata standards are critical for sharing this compound research data?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental parameters (e.g., instrument calibration logs, reagent lot numbers) and ethical compliance documentation (e.g., IACUC protocols). Use domain-specific ontologies (e.g., ChEBI for chemical entities) to enhance data interoperability .
Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across published datasets?
- Methodological Answer : Perform sensitivity analyses to assess the impact of outlier removal or normalization methods. Re-analyze raw datasets using uniform preprocessing pipelines (e.g., baseline correction for spectroscopic data). Collaborate with original authors to reconcile methodological differences, such as assay endpoint definitions .
Q. Ethical and Theoretical Frameworks
Q. What ethical considerations apply to this compound studies involving human-derived biological samples?
- Methodological Answer : Secure informed consent for secondary use of samples, specifying research scope in IRB-approved protocols. Anonymize data using unique identifiers and restrict access to compliant repositories. Reference ethical guidelines like the Declaration of Helsinki for transnational collaborations .
Q. How does linking this compound research to a theoretical framework strengthen hypothesis generation?
- Methodological Answer : Ground studies in established theories (e.g., structure-activity relationships for drug design) to guide variable selection and mechanistic hypotheses. Use conceptual frameworks to contextualize findings within broader disciplinary debates, such as pharmacokinetic-pharmacodynamic (PK-PD) models in pharmacology .
Propriétés
Numéro CAS |
161774-09-0 |
---|---|
Formule moléculaire |
C18H20N2O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid |
InChI |
InChI=1S/C16H18N2O2.C2H2O4/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18;3-1(4)2(5)6/h2,4,6,10,14H,7-9,11-12H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
FSSMLDVGDZVSES-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3.C(=O)(C(=O)O)O |
SMILES isomérique |
COC1=CC=CC(=C1)C#CCO/N=C\2/CN3CCC2C3.C(=O)(C(=O)O)O |
SMILES canonique |
COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3.C(=O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-azabicyclo(2.2.1)heptan-3-one, O-(3-(3-methoxyphenyl)-2-propynyl)oxime ethanedioate CI-1017 PD 142505-0028 PD 142505-0028, ((+-)-Z)-isomer PD 142505-0028, ((1R)-Z)-isomer PD 142505-0028, ((1S)-Z)-isomer PD-142505-0028 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.